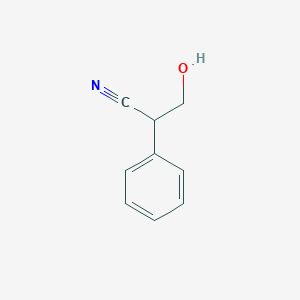

3-hydroxy-2-phenylpropanenitrile

Description

The exact mass of the compound 3-Hydroxy-2-phenylpropionitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-hydroxy-2-phenylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c10-6-9(7-11)8-4-2-1-3-5-8/h1-5,9,11H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CECSYCICKOFJJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70451606 | |

| Record name | 3-HYDROXY-2-PHENYLPROPIONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52923-48-5 | |

| Record name | 3-HYDROXY-2-PHENYLPROPIONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxy-2-phenylpropionitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of Beta Hydroxynitriles As Chiral Scaffolds

Beta-hydroxynitriles are a class of organic compounds that possess a hydroxyl group and a nitrile functional group on a three-carbon backbone. Their importance in organic synthesis, particularly in the construction of chiral molecules, is paramount.

Chirality, or the "handedness" of molecules, is a fundamental concept in chemistry and biology, as the physiological effects of enantiomers (non-superimposable mirror images of a molecule) can differ significantly. quora.com The demand for enantiomerically pure compounds is especially high in the pharmaceutical and agrochemical industries, where one enantiomer may be biologically active while the other is inactive or even harmful. quora.com

Beta-hydroxynitriles serve as exceptional chiral scaffolds for several reasons:

Versatile Functional Groups: The presence of both a hydroxyl and a nitrile group allows for a wide range of chemical transformations. The hydroxyl group can be involved in oxidations, reductions, and esterifications, while the nitrile group can be hydrolyzed to carboxylic acids, amides, or reduced to amines. fiveable.me This dual functionality provides a gateway to a diverse array of other chiral molecules.

Access to Enantiomerically Pure Forms: Numerous stereoselective synthetic methods have been developed to produce beta-hydroxynitriles with high enantiomeric excess. Chemoenzymatic strategies, in particular, have proven to be highly effective. nih.govnih.gov Enzymes such as lipases and alcohol dehydrogenases can catalyze reactions with high stereoselectivity, allowing for the isolation of specific enantiomers. nih.govnih.gov

Precursors to Key Structural Motifs: Chiral beta-hydroxynitriles are valuable precursors to other important chiral building blocks, such as amino acids, hydroxy acids, and lactones. nih.govsparkl.meresearchgate.net For instance, the hydrolysis of a beta-hydroxynitrile can yield a beta-hydroxy carboxylic acid, a common structural motif in many natural products and pharmaceuticals. nih.gov

The strategic use of beta-hydroxynitriles as chiral building blocks significantly streamlines the synthesis of complex, enantiomerically pure target molecules, making them a cornerstone of modern asymmetric synthesis. nih.gov

An Overview of 3 Hydroxy 2 Phenylpropanenitrile As a Versatile Synthetic Intermediate

Catalytic Asymmetric Synthesis Approaches

Catalytic asymmetric synthesis offers a powerful means to obtain enantiomerically enriched this compound. These methods typically involve the use of chiral metal catalysts or organocatalysts to direct the formation of the desired stereoisomer.

Chiral Catalyst-Mediated Reductions of Beta-Ketonitriles

A prominent strategy for producing enantiomerically pure this compound is the asymmetric reduction of its corresponding β-ketonitrile precursor, 3-oxo-3-phenylpropanenitrile. This approach leverages chiral metal catalysts to stereoselectively deliver a hydride to the ketone functionality.

Chiral complexes of rhodium and ruthenium have proven to be particularly effective for the asymmetric hydrogenation of β-ketonitriles. These reactions are typically carried out under mild temperature and pressure conditions using molecular hydrogen as the reducing agent. The choice of the chiral ligand coordinated to the metal center is crucial for achieving high enantioselectivity, with ligands such as BINAP and its derivatives being commonly employed. The use of these catalysts can provide the desired (R)- or (S)-3-hydroxy-2-phenylpropanenitrile with high enantiomeric excess (ee).

For instance, novel ruthenabicyclic complexes have demonstrated exceptional catalytic activity in the asymmetric hydrogenation of ketones, achieving high turnover frequencies and affording the corresponding alcohols in over 99% ee. nih.gov The development of polymer-incarcerated chiral Rh/Ag nanoparticles has also shown promise in asymmetric 1,4-addition reactions, highlighting the potential for recyclable and robust catalytic systems. nih.gov

| Catalyst Type | Precursor | Key Features | Outcome |

| Chiral Rhodium Complexes | 3-Oxo-3-phenylpropanenitrile | High enantioselectivity in hydrogenation reactions. | High ee of (R)- or (S)-3-hydroxy-2-phenylpropanenitrile. |

| Chiral Ruthenium Complexes | 3-Oxo-3-phenylpropanenitrile | Effective for asymmetric hydrogenation under mild conditions. | High ee of the desired enantiomer. |

| Ruthenabicyclic Complexes | Ketones | High turnover frequency and excellent enantioselectivity (>99% ee). nih.gov | Highly enantiopure alcohols. nih.gov |

| PI/CB Rh/Ag Nanoparticles | Enones | Recyclable catalyst with high activity and enantioselectivity. nih.gov | High yields and excellent ee. nih.gov |

The stereochemical outcome of these catalytic reductions is governed by the specific interactions between the chiral catalyst, the substrate, and the reducing agent in the transition state. numberanalytics.com The chiral ligands create a defined three-dimensional environment around the metal center, which dictates the facial selectivity of the hydride attack on the prochiral ketone. numberanalytics.com Factors such as steric hindrance and electronic interactions between the ligand and the substrate play a pivotal role in determining which enantiomer is preferentially formed. numberanalytics.com

Theoretical studies, including Density Functional Theory (DFT) calculations, are often employed to model the transition states and understand the origins of stereoselectivity. These computational models help in rationalizing the observed experimental results and in the design of more effective chiral catalysts. The interplay between the organometallic system and the organic substrate is crucial for asymmetric induction. researchgate.net

Metal-Catalyzed Coupling and Addition Reactions

Beyond reductions, other metal-catalyzed reactions have been developed for the synthesis of this compound and its derivatives.

Palladium catalysis has enabled the development of multicomponent cascade reactions for the synthesis of related structures. For example, a palladium-catalyzed multicomponent cascade reaction of 3-hydroxypropanenitrile with two arylboronic acids has been developed to produce substituted dihydrochalcones. acs.orgrawdatalibrary.netnih.gov This reaction proceeds through an aryl addition/hydroxyl elimination/reduction Heck approach and demonstrates excellent functional group tolerance. acs.orgnih.gov While not a direct synthesis of this compound itself, this methodology showcases the power of palladium catalysis in constructing complex molecules from simple precursors and could potentially be adapted for the synthesis of the target compound. acs.org

Biocatalytic and Chemoenzymatic Synthesis Strategies

Biocatalysis has emerged as a powerful and environmentally friendly alternative for the synthesis of enantiomerically pure compounds. Enzymes, with their inherent chirality and high selectivity, can catalyze reactions with exceptional levels of stereocontrol.

A significant biocatalytic approach for obtaining enantiopure this compound is the kinetic resolution of a racemic mixture of the compound. nih.gov This process often involves the use of lipases, which can selectively acylate one of the enantiomers, allowing for the separation of the acylated product from the unreacted enantiomer. For instance, lipase (B570770) from Pseudomonas fluorescens immobilized on silica (B1680970) nanoparticles has been used for the kinetic resolution of racemic 3-hydroxy-3-phenylpropanenitrile (B18844) via transesterification. nih.gov This method is crucial for obtaining the pure (S)-enantiomer, a key intermediate in the synthesis of fluoxetine. nih.gov The efficiency of this process can be enhanced by using ionic liquids to stabilize the immobilized enzyme. nih.gov

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic catalysis. nih.govnih.gov For example, a chemoenzymatic process has been developed for the synthesis of both enantiomers of 3-hydroxy-3-phenylpropanenitrile, highlighting its utility as an intermediate for pharmaceuticals like fluoxetine. This approach often involves a chemical synthesis to produce a racemic or prochiral precursor, followed by an enzymatic step to introduce chirality.

| Method | Enzyme/Catalyst | Substrate | Key Features | Outcome |

| Kinetic Resolution | Lipase from Pseudomonas fluorescens | Racemic 3-hydroxy-3-phenylpropanenitrile | Immobilized enzyme, enhanced efficiency with ionic liquids. nih.gov | Enantiomerically pure (S)-3-hydroxy-3-phenylpropanenitrile. nih.gov |

| Chemoenzymatic Synthesis | Various enzymes | Vicinal cyanohydrin | Can produce both enantiomers. | High enantiomeric excess of the desired product. |

Enzyme-Catalyzed Cyanohydrin Formation

Enzyme-catalyzed cyanohydrin formation is a direct method for producing chiral cyanohydrins. This process typically involves the addition of hydrogen cyanide (HCN) to an aldehyde or ketone, catalyzed by an enzyme. innosyn.comresearchgate.net While specific studies focusing directly on the enzyme-catalyzed formation of this compound are not extensively detailed in the provided results, the principles can be applied. The reaction would likely involve the enzymatic addition of a cyanide source to a precursor like 2-phenylacetaldehyde. The success of such reactions is often enhanced by using organic solvents, which can suppress non-enzymatic side reactions and improve the enantiomeric purity of the product. d-nb.info For instance, reactions carried out in ethyl acetate (B1210297) have shown higher enantiomeric purity compared to those in aqueous/ethanol mixtures. d-nb.info

Stereoselective Bioreduction Reactions Utilizing Microbial Systems (e.g., Rhodococcus glutinis)

Bioreduction using whole microbial systems is a recognized method for producing chiral alcohols from prochiral ketones. Research has indicated that various microorganisms can convert substrates into 3-hydroxy-3-phenylpropanenitrile with high yield and stereoselectivity. For example, the microorganism Rhodococcus glutinis has been effectively used in bioreduction reactions to produce the (S)-enantiomer, a precursor for (S)-fluoxetine. This approach leverages the native enzymatic machinery of the microbe to perform highly selective reductions. The asymmetric reduction of the precursor, 3-oxo-3-phenylpropanenitrile, using a chiral catalyst is another common route to yield the desired (R)- or (S)-enantiomer of 3-hydroxy-3-phenylpropanenitrile.

Lipase-Mediated Kinetic Resolution and Transesterification Processes

Lipases are widely used enzymes for the kinetic resolution of racemic mixtures of chiral alcohols, including 3-hydroxy-3-phenylpropanenitrile. nih.govresearchgate.net This technique involves the selective acylation or transesterification of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted and allowing for their separation. nih.govnih.gov

A study utilizing lipase from Pseudomonas fluorescens immobilized on modified silica nanoparticles demonstrated the successful kinetic resolution of racemic 3-hydroxy-3-phenylpropanenitrile via transesterification. nih.govnih.govresearchgate.net The goal was to obtain the pure (S)-enantiomer, a key intermediate for fluoxetine synthesis. nih.govresearchgate.net The efficiency of this process was significantly enhanced by the addition of ionic liquids, which stabilize the enzyme. nih.govnih.gov Using [BMIM]Cl in hexane (B92381), a process efficiency of 97.4% with an enantiomeric excess (ee) of 79.5% was achieved. nih.govnih.govresearchgate.net

Table 1: Lipase-Mediated Kinetic Resolution of 3-hydroxy-3-phenylpropanenitrile

| Enzyme | Support/System | Additive (1% w/v) | Solvent | Efficiency | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Pseudomonas fluorescens Lipase | APTES-modified silica | [BMIM]Cl | Hexane | 97.4% | 79.5% | nih.govnih.gov |

Applications of Hydroxynitrile Lyases (HNLs) in Enantioselective Transformations

Hydroxynitrile lyases (HNLs) are highly specialized enzymes that catalyze the asymmetric addition of hydrogen cyanide to aldehydes and ketones, making them ideal for the enantioselective synthesis of cyanohydrins. innosyn.comrsc.org This method is a cornerstone of biocatalytic cyanohydrin production. researchgate.netrsc.org HNLs are available that can produce either the (R)- or (S)-enantiomer of a desired cyanohydrin, offering great versatility. rsc.orgresearchgate.net The enzymatic reaction must be favored over the competing non-enzymatic chemical reaction, which would produce a racemic mixture. researchgate.net By using HNLs, numerous chiral cyanohydrins have been synthesized on both laboratory and industrial scales. researchgate.netresearchgate.net For example, HNL from Prunus mume has been used to catalyze the formation of various (R)-cyanohydrins with good yield and enantiomeric excess. researchgate.net

Optimization of Biocatalytic Production Pathways

Optimizing reaction conditions is critical for maximizing the yield and efficiency of biocatalytic processes. Key factors include temperature, pH, substrate concentration, and the use of co-solvents or additives. d-nb.infomdpi.com For instance, the production of 3-hydroxypropionaldehyde using L. reuteri was optimized by controlling temperature (optimal at 30°C) and initial substrate concentration, leading to a high yield. mdpi.com

In lipase-mediated resolutions, enzyme immobilization is a key optimization strategy. Immobilizing the enzyme on a solid support, such as modified silica, not only increases its stability but also allows for its reuse over multiple reaction cycles. nih.govresearchgate.net In one study, lipase immobilized on APTES-modified silica retained over 80% of its relative activity after 10 cycles, whereas the free lipase could not be reused. nih.gov The use of ionic liquids as additives has also been proven to enhance enzyme stability and activity, leading to better process efficiency and enantioselectivity. nih.govnih.govresearchgate.net

Conventional Organic Synthesis Routes

Alongside biocatalytic methods, conventional organic synthesis provides fundamental routes to this compound.

Nucleophilic Addition and Condensation Reactions

Nucleophilic addition is a primary mechanism for synthesizing cyanohydrins. masterorganicchemistry.comyoutube.com This reaction involves the attack of a nucleophile, such as a cyanide ion (CN⁻), on the electrophilic carbonyl carbon of an aldehyde or ketone. youtube.comyoutube.com This addition breaks the carbon-oxygen pi bond and results in a tetrahedral intermediate, which is then protonated to form the final cyanohydrin product. masterorganicchemistry.comyoutube.com

The synthesis of this compound can be achieved via the regioselective nucleophilic ring-opening of styrene (B11656) oxide with an alkali metal cyanide, like sodium or potassium cyanide. The cyanide ion attacks the less sterically hindered carbon of the epoxide ring to form the vicinal cyanohydrin. Another approach involves the reaction of a phenylacetonitrile (B145931) anion with formaldehyde (B43269) in a nucleophilic addition or condensation type of reaction. The reaction of 3-oxo-3-phenylpropanenitrile with various reagents under basic conditions is also a documented route for creating more complex molecules. semanticscholar.org These reactions are typically performed under controlled pH conditions (around 4-5) to ensure an optimal rate, balancing the availability of free cyanide ions and the protonation of the carbonyl group. chemguide.co.uk

Formation via Electrogenerated Cyanomethyl Anions

The synthesis of β-hydroxynitriles can be achieved through a clean and efficient electrochemical method involving the generation of cyanomethyl anions (⁻CH₂CN). researchgate.netnih.gov This process utilizes the cathodic reduction of acetonitrile (B52724) (CH₃CN) in the presence of a tetraalkylammonium salt as the electrolyte. nih.govacs.org The electrolysis can be performed under simple, constant-current conditions using various cathode materials. nih.gov This method is notable for its ability to produce the cyanomethyl anion, a potent base and nucleophile, in a controlled manner by regulating the amount of electrical charge passed through the solution. nih.gov

The electrogenerated cyanomethyl anion is considered a "naked" and highly reactive species due to the weak interaction with the large tetraalkylammonium counterion. nih.govacs.org Its reactivity can be directed towards either basic or nucleophilic pathways depending on the other substrates present in the reaction mixture. nih.govacs.org

In the context of forming a hydroxynitrile, the cyanomethyl anion acts as a nucleophile. When an aromatic aldehyde, such as benzaldehyde (B42025), is introduced into the catholyte containing the electrogenerated cyanomethyl anion, a nucleophilic addition to the carbonyl carbon occurs. researchgate.netnih.govacs.org Subsequent workup provides the corresponding β-hydroxynitrile. Specifically, the reaction with benzaldehyde yields 3-hydroxy-3-phenylpropanenitrile. researchgate.netresearchgate.net This cyanomethylation reaction provides a direct route to this class of compounds. researchgate.net

The general scheme for this reaction is as follows:

Electrogeneration of the cyanomethyl anion: CH₃CN + 2e⁻ → ⁻CH₂CN + other products

Nucleophilic attack on benzaldehyde: C₆H₅CHO + ⁻CH₂CN → C₆H₅CH(O⁻)CH₂CN

Protonation during workup: C₆H₅CH(O⁻)CH₂CN + H⁺ → C₆H₅CH(OH)CH₂CN (3-hydroxy-3-phenylpropanenitrile)

This electrochemical approach offers a clean alternative to traditional chemical methods for the synthesis of β-hydroxynitriles, avoiding the need for strong, hazardous chemical bases. researchgate.net

Solid-Phase Organic Synthesis (SPOS) of Related Hydroxynitriles

Solid-phase organic synthesis (SPOS) represents a powerful strategy for the preparation of small organic molecules, including hydroxynitrile derivatives. This methodology involves attaching a starting material to an insoluble polymer support (resin) and then carrying out a sequence of chemical reactions. nih.gov A key advantage of SPOS is the simplification of the purification process; after each reaction step, by-products and excess reagents in the solution phase can be removed by simple filtration and washing of the resin-bound product. cam.ac.uk This feature makes the technique highly amenable to automation and the generation of chemical libraries for drug discovery and other applications. rsc.org

While the direct solid-phase synthesis of this compound is not extensively detailed, the principles of SPOS have been applied to the synthesis of various related structures, such as other hydroxynitriles and β-hydroxy ketones. nih.govnih.gov The general approach involves anchoring a suitable starting material, such as an aldehyde, to the solid support and then performing the desired chemical transformations. nih.gov

Utilization of Polymer-Supported Reagents

A significant advancement in SPOS and solution-phase synthesis is the use of polymer-supported reagents. cam.ac.uk These are reagents that have been immobilized on a polymer backbone. cam.ac.uksigmaaldrich.com This approach combines the benefits of solid-phase synthesis—namely, ease of purification and the ability to use reagents in excess to drive reactions to completion—with the flexibility of solution-phase chemistry. cam.ac.uk

For the synthesis of hydroxynitriles (cyanohydrins), polymer-supported cyanating agents have been developed to enhance safety and simplify handling. nih.gov One such example is the use of a polymer-supported trialkylsilyl cyanide. nih.gov This reagent can be prepared from a commercially available trialkylsilane resin and has been shown to be stable for storage. nih.gov

The polymer-supported silyl (B83357) cyanide reacts with a variety of aldehydes and ketones to form the corresponding polymer-supported cyanohydrin trimethylsilyl (B98337) ethers in good to excellent yields. nih.gov The reaction proceeds as follows:

Resin-Si(R)₂-CN + R'CHO → Resin-Si(R)₂-O-CH(R')CN

The resulting resin-bound cyanohydrin can then be cleaved from the support to release the target molecule. nih.gov This method avoids the direct use of highly toxic hydrogen cyanide or its salts in solution. chemguide.co.uklibretexts.org

The utility of polymer-supported reagents extends beyond cyanating agents. A wide array of reagents, including oxidants (e.g., polymer-supported perruthenate), reducing agents (e.g., polymer-supported cyanoborohydride), and catalysts, have been developed. cam.ac.ukrsc.org These can be used in multi-step sequences to build molecular complexity efficiently. cam.ac.ukrsc.org

Table 1: Research Findings on Polymer-Supported Silyl Cyanide for Cyanohydrin Synthesis

| Reactant | Polymer-Supported Reagent | Product Type | Yield | Reference |

|---|---|---|---|---|

| Aldehydes and Ketones | Polymer-supported trialkylsilyl cyanide | Polymer-supported cyanohydrins | Good to Excellent | nih.gov |

Table of Mentioned Compounds

Chemical Transformations and Reactivity Profiles of 3 Hydroxy 2 Phenylpropanenitrile

Redox Chemistry of Functional Groups

The presence of both a hydroxyl and a nitrile group, which are in different oxidation states, allows for selective oxidation or reduction reactions.

The secondary hydroxyl group in 3-hydroxy-2-phenylpropanenitrile can be oxidized to the corresponding ketone, 3-oxo-2-phenylpropanenitrile. While specific studies detailing the oxidation of this particular molecule are not prevalent in the surveyed literature, the transformation is a fundamental reaction in organic chemistry. Standard oxidizing agents used for converting secondary alcohols to ketones are applicable. For the closely related isomer, 3-hydroxy-3-phenylpropanenitrile (B18844), the oxidation of its hydroxyl group to form a ketone is a known transformation .

Common reagents for this type of oxidation include chromium-based compounds (e.g., pyridinium (B92312) chlorochromate, PCC), manganese-based reagents (e.g., potassium permanganate (B83412) under controlled conditions), or milder, more selective methods like Swern or Dess-Martin periodinane oxidation. The choice of reagent would depend on the desired selectivity and the tolerance of other functional groups in the molecule.

Table 1: Plausible Oxidation Reaction of this compound

| Reactant | Product | General Reagent Class |

| This compound | 3-Oxo-2-phenylpropanenitrile | Mild Oxidizing Agents (e.g., PCC, Dess-Martin Periodinane) |

The nitrile group is readily reducible to a primary amine. This transformation converts this compound into 3-amino-2-phenylpropan-1-ol. The reduction can be achieved through various methods, including catalytic hydrogenation or the use of chemical hydrides .

Catalytic hydrogenation typically involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni). For instance, the catalytic hydrogenation of the related compound 3-phenylpropionitrile (B121915) over a Pd/C catalyst has been studied, yielding the corresponding primary amine nih.gov. Alternatively, powerful reducing agents like lithium aluminum hydride (LAH) are highly effective at converting nitriles to primary amines youtube.com. The reaction with LAH would be performed in an anhydrous ether solvent, followed by an aqueous workup to protonate the resulting amino alkoxide.

Table 2: Representative Reduction of the Nitrile Group

| Reactant | Product | Reagents | Reaction Type |

| This compound | 3-Amino-2-phenylpropan-1-ol | 1. LiAlH₄ in THF; 2. H₂O | Chemical Reduction |

| This compound | 3-Amino-2-phenylpropan-1-ol | H₂, Raney Ni or Pd/C | Catalytic Hydrogenation |

Nucleophilic Substitution Reactions

The hydroxyl group of this compound can act as a nucleophile or be converted into a good leaving group for substitution reactions. This allows for functionalization, such as esterification or etherification. For the isomer 3-hydroxy-3-phenylpropanenitrile, substitution of the hydroxyl group with ethers or halides is a recognized reaction pathway .

Esterification can be achieved by reacting the alcohol with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the HCl or carboxylic acid byproduct. Etherification, such as in the Williamson ether synthesis, would involve deprotonating the hydroxyl group with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

Table 3: Potential Nucleophilic Substitution Reactions

| Reaction Type | Reactants | Product Type |

| Esterification | This compound + Acyl Chloride/Anhydride | Ester |

| Etherification | This compound + Alkyl Halide (with base) | Ether |

Cyclization and Condensation Reactions

The bifunctional nature of this compound, possessing both a nucleophilic hydroxyl group and an electrophilic nitrile carbon, allows for the potential of intramolecular cyclization. Although this molecule is a γ-hydroxynitrile, studies on related δ-hydroxynitriles have shown that intramolecular reactions can be induced nih.gov.

Under acidic conditions or with an activating agent for the nitrile group (like triflic anhydride), the hydroxyl oxygen can perform a nucleophilic attack on the nitrile carbon. This Pinner-type reaction would lead to the formation of a cyclic imidate intermediate. Subsequent hydrolysis of the imidate would yield a γ-lactone. This reaction pathway demonstrates the potential for this compound to serve as a precursor for five-membered heterocyclic systems nih.gov.

Enzymatic Biotransformations

Biocatalysis offers a highly selective route for transforming this compound. Enzymes can target one functional group while leaving the other untouched, often with high stereoselectivity.

A key enzymatic transformation is the hydrolysis of the nitrile group to a carboxylic acid, which would produce 3-hydroxy-2-phenylpropanoic acid. Nitrilase enzymes are known to catalyze this reaction with high efficiency for various nitrile-containing compounds . The enzymatic hydrolysis of related poly(3-hydroxyalkanoate)s further supports the principle of enzymatic action on such substrates nih.gov.

Conversely, biocatalytic reduction of the corresponding ketone, 3-oxo-2-phenylpropanenitrile, can be used to synthesize enantiomerically pure this compound. Many microorganisms contain alcohol dehydrogenases that reduce ketones to alcohols, and selecting an appropriate biocatalyst can favor the formation of a specific enantiomer (anti-Prelog or Prelog reduction) nih.gov. This approach is valuable for producing chiral alcohols, which are important building blocks in the pharmaceutical industry nih.gov.

Table 4: Potential Enzymatic Transformations

| Reactant | Product | Enzyme Class | Reaction Type |

| This compound | 3-Hydroxy-2-phenylpropanoic acid | Nitrilase | Hydrolysis |

| 3-Oxo-2-phenylpropanenitrile | (R)- or (S)-3-Hydroxy-2-phenylpropanenitrile | Alcohol Dehydrogenase | Reduction |

Nitrile Hydratase-Catalyzed Amide Formation

Nitrile hydratase (NHase, EC 4.2.1.84) is a metalloenzyme that catalyzes the hydration of a nitrile to its corresponding amide. nih.govwikipedia.org This biocatalytic process is of significant industrial importance, providing a green alternative to traditional chemical hydration methods that often require harsh temperatures or extreme pH levels. researchgate.net The enzymatic reaction involves the addition of a water molecule across the carbon-nitrogen triple bond of the nitrile group. ebi.ac.uk

NHases are typically composed of α and β subunits and contain a non-corrin cobalt(III) or a non-heme iron(III) ion in their active site, which is crucial for catalysis. wikipedia.org These enzymes are utilized in the large-scale industrial production of commodities like acrylamide (B121943) from acrylonitrile (B1666552) and nicotinamide (B372718) from 3-cyanopyridine. nih.govwikipedia.org The high chemo-, regio-, and enantioselectivity of certain NHases make them valuable catalysts for synthesizing fine chemicals and pharmaceutical intermediates. researchgate.net

While specific studies detailing the biotransformation of this compound using nitrile hydratase are not extensively documented, the broad substrate scope of these enzymes suggests a strong potential for the hydration of its nitrile group to form 3-hydroxy-2-phenylpropanamide. The reaction would proceed as illustrated below.

General Reaction: R-C≡N + H₂O --(Nitrile Hydratase)--> R-CONH₂

Specific Application: this compound --(Nitrile Hydratase)--> 3-hydroxy-2-phenylpropanamide

The table below summarizes the key components of this potential enzymatic transformation.

| Substrate | Enzyme Class | Metal Cofactor | Potential Product | Example Enzyme Sources |

| This compound | Nitrile Hydratase (NHase) | Fe(III) or Co(III) | 3-hydroxy-2-phenylpropanamide | Rhodococcus sp., Pseudonocardia thermophila, Pseudomonas chlororaphis nih.govwikipedia.org |

Enzyme-Mediated Decyanation Processes

Decyanation refers to the removal of the cyano group (-C≡N) from a molecule. While reductive decyanation using chemical reagents is a known transformation in organic synthesis, enzyme-mediated decyanation is a more specialized process. psu.edu In nature, enzymes are involved in the metabolism of cyanogenic compounds, but a single, isolated enzyme that performs direct decyanation for general synthetic application is less common than hydrolytic enzymes like nitrilases or nitrile hydratases.

The enzymatic cleavage of the C-CN bond in α-hydroxynitriles like this compound is not as extensively studied as other transformations. Often, the removal of the cyanide group occurs as part of a larger metabolic pathway. For instance, in the context of α-aminonitriles, some reactions proceed through the formation of an iminium intermediate followed by reduction, a process that has been accomplished using chemical reductants like sodium borohydride. psu.edu

Direct enzymatic decyanation of this compound would hypothetically yield a corresponding alcohol. However, specific enzymes catalyzing this direct removal are not well-characterized in mainstream biochemical literature. The transformation remains a theoretical possibility, likely requiring a multi-enzyme system or a specialized enzyme yet to be fully explored for its synthetic utility.

The table below outlines the conceptual basis of an enzymatic decyanation.

| Substrate | Transformation | Potential Product | Remarks |

| This compound | Enzymatic Decyanation | 1-phenylethane-1,2-diol | This represents a hypothetical hydrolytic decyanation. Specific enzymes for this direct transformation on this substrate are not well-documented in the reviewed literature. |

Mechanistic Investigations and Kinetic Studies of 3 Hydroxy 2 Phenylpropanenitrile Reactions

Elucidation of Detailed Reaction Mechanisms in Catalytic and Biocatalytic Systems

The synthesis of 3-hydroxy-3-phenylpropanenitrile (B18844) can be achieved through various catalytic and biocatalytic methods, each with a distinct reaction mechanism.

One of the most common chemical syntheses involves the regioselective nucleophilic ring-opening of styrene (B11656) oxide with an alkali metal cyanide, such as sodium or potassium cyanide. The mechanism proceeds via an SN2 pathway where the cyanide ion (CN⁻) acts as the nucleophile. It preferentially attacks the less sterically hindered benzylic carbon of the epoxide ring. This attack leads to the inversion of stereochemistry at that center and, upon subsequent protonation of the resulting alkoxide, yields the vicinal cyanohydrin, 3-hydroxy-3-phenylpropanenitrile. The reaction is typically conducted in hydroalcoholic solutions at mild temperatures (20-40°C).

Another significant route is the asymmetric reduction of 3-oxo-3-phenylpropanenitrile . This method employs chiral catalysts, often based on transition metals like rhodium or ruthenium, to achieve high enantioselectivity. The mechanism involves the coordination of the ketone to the chiral metal complex, followed by the stereoselective transfer of a hydride from a hydrogen source (e.g., H₂) to the carbonyl carbon. This directed transfer results in the formation of one enantiomer of the corresponding secondary alcohol in preference to the other.

In biocatalytic systems , enzymes are used to achieve high stereoselectivity. Lipases, such as those from Pseudomonas fluorescens or Pseudomonas cepacia, are frequently used for the kinetic resolution of racemic 3-hydroxy-3-phenylpropanenitrile. nih.gov The mechanism involves a transesterification or acetylation reaction . The enzyme's active site preferentially binds one enantiomer of the alcohol. An acyl donor, such as vinyl acetate (B1210297), is then used to acetylate the hydroxyl group of the bound enantiomer. This selective transformation allows for the separation of the faster-reacting enantiomer (as its acetate ester) from the slower-reacting alcohol enantiomer. nih.gov

Influence of Reaction Parameters on Yield and Stereoselectivity

The outcome of reactions producing 3-hydroxy-3-phenylpropanenitrile is highly dependent on carefully controlling various parameters.

Catalyst loading and temperature are critical variables that must be optimized to maximize yield and enantioselectivity while minimizing reaction time and cost. In general, increasing catalyst loading can improve reaction rates, but beyond an optimal point, it may not lead to significant improvements and increases process costs.

In the biocatalytic resolution of 3-hydroxy-3-phenylpropanenitrile, temperature significantly affects enzyme activity and stability. For lipase-catalyzed acetylation, reactions are often conducted at around 40°C. Studies on immobilized lipase (B570770) from Pseudomonas fluorescens showed that while the enzyme was stable at temperatures up to 70°C, its highest activity was observed at 40°C. nih.gov Operating at temperatures far outside the optimal range can lead to enzyme denaturation and a loss of both activity and selectivity.

| Temperature (°C) | Relative Activity of Free Enzyme (%) | Relative Activity of Immobilized Enzyme (%) |

|---|---|---|

| 30 | ~75 | ~90 |

| 40 | ~85 | 100 |

| 50 | ~80 | ~98 |

| 60 | ~75 | ~95 |

| 70 | <70 | >90 |

This table is illustrative, based on data describing the increased thermal stability of immobilized lipases, with peak activity typically around 40°C. nih.gov

The choice of solvent is a crucial parameter that can dramatically influence reaction rates, yields, and, most importantly, the enantiomeric excess (ee). Solvents can affect the solubility of reactants and catalysts, stabilize transition states, and in biocatalysis, modulate enzyme conformation and activity.

In the biocatalytic resolution of 3-hydroxy-3-phenylpropanenitrile, organic solvents like hexane (B92381) are commonly used. nih.gov Research has shown that the addition of ionic liquids (ILs) can significantly enhance both process efficiency and stereoselectivity. In a study using immobilized Pseudomonas fluorescens lipase in hexane, the addition of 1% (w/v) of the ionic liquid [BMIM]Cl led to a marked improvement in enantiomeric excess. nih.govnih.gov This enhancement is attributed to the IL's ability to stabilize the enzyme in a more active and selective conformation. The specific interactions between the solvent, the IL, and the enzyme-substrate complex are key to the improved outcome. nih.govrsc.org

| Solvent System | Enantiomeric Excess (ee%) | Process Efficiency (%) |

|---|---|---|

| Hexane | Low (data not specified) | Low (data not specified) |

| Hexane + 1% (w/v) [BMIM]Cl | 79.5 | 97.4 |

| Hexane + 1% (w/v) [BMIM]NTf₂ | Lower than [BMIM]Cl | Lower than [BMIM]Cl |

Data sourced from a study on the resolution of 3-hydroxy-3-phenylpropanonitrile using immobilized lipase stabilized with ionic liquids. nih.govnih.gov

Kinetic Resolution Pathways and Enantiomeric Purity Evolution

Kinetic resolution is a powerful strategy for obtaining enantiomerically pure forms of 3-hydroxy-3-phenylpropanenitrile. The process relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent.

In the lipase-catalyzed acetylation of racemic 3-hydroxy-3-phenylpropanenitrile, one enantiomer (e.g., the R-enantiomer) reacts much faster than the other (the S-enantiomer). As the reaction proceeds, the mixture becomes enriched in the unreacted (S)-alcohol, while the (R)-acetate is formed as the product. The process is typically stopped at or near 50% conversion to maximize the yield and enantiomeric purity of both the remaining starting material and the product.

The evolution of enantiomeric purity is a key aspect of kinetic resolution. Initially, the starting material is a racemate (0% ee). As the more reactive enantiomer is consumed, the ee of the remaining starting material increases, theoretically approaching >99% as the conversion nears 50%. Similarly, the product formed is always of high enantiomeric purity. After separation (e.g., by column chromatography), the acetylated enantiomer can be hydrolyzed back to the pure alcohol, providing access to both enantiomers of 3-hydroxy-3-phenylpropanenitrile in high optical purity. Studies have demonstrated that this chemoenzymatic method can yield enantiomers with an enantiomeric excess greater than 99%.

Advanced Analytical and Spectroscopic Characterization in Research Context

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of 3-hydroxy-2-phenylpropanenitrile. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical information about the chemical environment of each atom.

Proton NMR (¹H NMR) Analysis

Proton NMR spectroscopy of this compound reveals distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.34–7.44 ppm. The proton attached to the carbon bearing the hydroxyl group (CH-OH) resonates as a triplet at approximately δ 4.01 ppm, with a coupling constant (J) of 6.3 Hz. The two protons of the methylene (B1212753) group adjacent to the nitrile function (CH₂CN) are observed as a multiplet around δ 3.90–3.98 ppm. The hydroxyl proton itself can be observed, often as a broad signal, though its chemical shift can be variable and influenced by solvent and concentration.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (C₆H₅) | 7.34–7.44 | Multiplet | - |

| Methine (CH-OH) | 4.01 | Triplet | 6.3 |

| Methylene (CH₂CN) | 3.90–3.98 | Multiplet | - |

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of this compound. The carbon of the nitrile group (C≡N) is typically observed in the range of δ 117-120 ppm. The carbons of the phenyl ring produce signals in the aromatic region, generally between δ 125-140 ppm. The carbon atom attached to the hydroxyl group (CH-OH) and the methylene carbon (CH₂CN) also give rise to characteristic signals in the spectrum, further confirming the compound's structure.

Table 2: Representative ¹³C NMR Spectroscopic Data

| Carbon Type | Approximate Chemical Shift (δ, ppm) |

| Nitrile (C≡N) | 117–120 |

| Aromatic (C₆H₅) | 125–140 |

| Methine (CH-OH) | ~70 |

| Methylene (CH₂CN) | ~25 |

Infrared (IR) Spectroscopy for Functional Group Signatures

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The spectrum exhibits characteristic absorption bands that correspond to the vibrational frequencies of specific bonds. A strong, sharp absorption band is typically observed around 2247 cm⁻¹ which is indicative of the carbon-nitrogen triple bond (C≡N) of the nitrile group. A broad absorption band in the region of 3428 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group. The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | ~3428 (broad) |

| Nitrile (-C≡N) | C≡N Stretch | ~2247 (strong, sharp) |

| Aromatic Ring | C-H Stretch | >3000 |

| Aromatic Ring | C=C Stretch | 1450–1600 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which can provide additional structural information. The molecular formula of this compound is C₉H₉NO, corresponding to a molecular weight of approximately 147.17 g/mol . nih.gov In mass spectrometry, the molecule can be ionized, and the resulting molecular ion peak [M]⁺ or protonated molecule peak [M+H]⁺ would be observed at an m/z (mass-to-charge ratio) value corresponding to its molecular weight.

Fragmentation of the molecular ion can occur through various pathways. Common fragmentation patterns may involve the loss of small molecules such as water (H₂O) from the hydroxyl group, or hydrogen cyanide (HCN) from the nitrile group. The phenyl group can also lead to characteristic aromatic fragments. For instance, a prominent peak is often observed at an m/z of 107, which can be attributed to the [C₆H₅CHOH]⁺ fragment. nih.gov

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | m/z (Mass-to-Charge Ratio) | Identity |

| [M]⁺ | ~147 | Molecular Ion |

| [M+H]⁺ | ~148 | Protonated Molecule |

| [M-H₂O]⁺ | ~129 | Loss of Water |

| [C₆H₅CHOH]⁺ | ~107 | Phenyl-hydroxy-methyl fragment |

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for assessing the purity of this compound and for separating and quantifying its enantiomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound. For purity determination, a reversed-phase HPLC method is typically employed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A UV detector is commonly used for detection, as the phenyl group provides strong UV absorbance.

For the determination of enantiomeric excess, chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that can differentiate between the (R)- and (S)-enantiomers of this compound, leading to their separation. By comparing the peak areas of the two enantiomers, the enantiomeric excess (ee) of a sample can be accurately calculated. The choice of the specific chiral column and mobile phase composition is critical for achieving optimal separation.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a versatile and rapid analytical technique used for separating components of a mixture, identifying compounds, and checking for purity. sigmaaldrich.comsigmaaldrich.com The separation is based on the principle of differential partitioning of the analyte between a solid stationary phase (adsorbent) and a liquid mobile phase (solvent system). sigmaaldrich.com

The retention factor (Rf) is a key parameter calculated from a TLC experiment. It is defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.orgkhanacademy.org

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

The Rf value is dependent on the specific stationary phase and the solvent system used. By testing different mobile phases, an optimal solvent system can be developed to achieve clear separation. For a compound like this compound, a mixture of a nonpolar solvent (e.g., hexane (B92381) or cyclohexane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is typically employed. The proportion of the polar solvent is adjusted to obtain an Rf value ideally between 0.3 and 0.7 for effective analysis.

Illustrative TLC Data for this compound

The following table presents hypothetical Rf values for this compound on a silica (B1680970) gel TLC plate to demonstrate how results are typically reported. These values illustrate the expected trend of increasing Rf with increasing polarity of the mobile phase.

| Mobile Phase (Solvent System) | Ratio (v/v) | Hypothetical Rf Value |

| Hexane : Ethyl Acetate | 80 : 20 | 0.25 |

| Hexane : Ethyl Acetate | 60 : 40 | 0.48 |

| Hexane : Ethyl Acetate | 40 : 60 | 0.65 |

| Dichloromethane : Methanol | 95 : 5 | 0.55 |

Note: The data in this table is for illustrative purposes only and does not represent experimentally verified results.

Spectroscopic Analysis of Metal Complexes (e.g., UV-VIS, Magnetic Susceptibility)

The hydroxyl and nitrile functional groups in this compound enable it to act as a ligand, coordinating with various metal ions to form metal complexes. scirp.org The study of these complexes provides insight into the compound's electronic structure and bonding capabilities. UV-Visible (UV-Vis) spectroscopy and magnetic susceptibility measurements are powerful techniques for this purpose. spectroscopyonline.comresearchgate.net

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a substance. libretexts.org For transition metal complexes of this compound, the UV-Vis spectrum provides information about electronic transitions within the metal ion (d-d transitions) and charge-transfer transitions between the metal and the ligand. libretexts.orgnih.gov

d-d Transitions: These transitions involve the excitation of an electron from a lower energy d-orbital to a higher energy d-orbital. They are typically weak and appear in the visible region of the spectrum. bath.ac.uk The position and intensity of these bands are sensitive to the geometry of the complex and the nature of the metal ion.

Charge-Transfer (CT) Transitions: These are much more intense than d-d transitions and involve the transfer of an electron from a ligand-based orbital to a metal-based orbital (LMCT) or vice versa (MLCT). bath.ac.uk

The analysis of these spectral features helps in proposing the geometry of the coordination sphere around the metal ion (e.g., octahedral, tetrahedral, or square planar). mdpi.com

Illustrative UV-Vis Spectral Data for Metal Complexes of this compound

This table shows hypothetical absorption maxima (λmax) for different metal complexes, illustrating the type of data obtained from UV-Vis analysis.

| Complex | Hypothetical λmax (nm) | Possible Assignment |

| [Cu(L)2Cl2] | 650 | d-d transition |

| [Ni(L)2Cl2] | 590, 410 | d-d transitions |

| [Co(L)2Cl2] | 550 | d-d transition |

| [Mn(L)2Cl2] | 380 | Charge Transfer |

Note: L = this compound. The data in this table is for illustrative purposes only and does not represent experimentally verified results.

Magnetic Susceptibility

Magnetic susceptibility measurements determine how a material responds to an applied magnetic field, allowing for the classification of complexes as diamagnetic (repelled by the field) or paramagnetic (attracted by the field). libretexts.org Paramagnetism arises from the presence of unpaired electrons in the metal ion. libretexts.org

By measuring the magnetic susceptibility, the effective magnetic moment (μeff) can be calculated. This value is directly related to the number of unpaired electrons (n) in the complex, which helps in determining the metal's oxidation state and the electronic configuration (high-spin or low-spin) in the complex. researchgate.netresearchgate.net For many transition metal complexes, the spin-only magnetic moment can be estimated using the following formula:

μeff ≈ √[n(n+2)] Bohr Magnetons (BM)

Illustrative Magnetic Moment Data for Metal Complexes of this compound

The following table provides hypothetical magnetic moment values for various metal complexes to demonstrate the interpretation of magnetic susceptibility data.

| Complex | Hypothetical μeff (B.M.) | Inferred Number of Unpaired Electrons (n) |

| [Cu(L)2Cl2] | 1.85 | 1 |

| [Ni(L)2Cl2] | 3.10 | 2 |

| [Co(L)2Cl2] | 4.90 | 4 |

| [Zn(L)2Cl2] | 0 | 0 (Diamagnetic) |

Note: L = this compound. The data in this table is for illustrative purposes only and does not represent experimentally verified results.

Theoretical and Computational Chemistry Studies of 3 Hydroxy 2 Phenylpropanenitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. DFT calculations for 3-hydroxy-2-phenylpropanenitrile offer insights into its reactivity and spectroscopic signatures.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. libretexts.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov

For this compound, DFT calculations can model the energies and spatial distributions of these orbitals. The HOMO is generally localized on the more electron-rich parts of the molecule, such as the phenyl ring and the hydroxyl group, which can act as nucleophilic centers. The LUMO is typically associated with the electron-deficient regions, like the nitrile group, which serves as an electrophilic center. youtube.com The Egap is a critical quantum chemical property, and altering molecular configurations to minimize this gap is a common goal in materials science and drug design to enhance reactivity. nih.gov While specific DFT-calculated values for this compound are not broadly published, studies on similar organic molecules show that Egap values calculated with the B3LYP functional typically range from 3 to 10 eV. nih.gov

Table 1: Representative Frontier Orbital Data for Organic Molecules This table illustrates typical values obtained through DFT calculations for organic compounds, providing a reference for the expected properties of this compound.

| Property | Description | Typical Value Range (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -7.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 |

| Egap | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 3.0 to 6.0 |

DFT calculations are highly effective in predicting spectroscopic properties, which can aid in the structural elucidation and characterization of this compound. Theoretical calculations of infrared (IR) and nuclear magnetic resonance (NMR) spectra can be compared with experimental data to confirm assignments. mdpi.com

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. For this compound, key vibrational modes include the O-H stretch of the hydroxyl group and the C≡N stretch of the nitrile group. Experimental IR data shows a strong absorption for the C≡N stretch around 2247 cm⁻¹ and for the O-H stretch near 3428 cm⁻¹. DFT calculations on analogous molecules have successfully predicted these characteristic frequencies. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application of DFT. mdpi.com By calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry, a theoretical NMR spectrum can be generated. Experimental ¹H-NMR data for the (R)-enantiomer shows aromatic protons in the range of δ 7.44–7.34 ppm, the proton on the carbon bearing the hydroxyl group (CH-OH) as a triplet at δ 4.01 ppm, and the methylene (B1212753) protons adjacent to the nitrile group (CH₂CN) as a multiplet around δ 3.98–3.90 ppm. DFT calculations can reproduce these shifts with high accuracy, helping to resolve ambiguities in experimental assignments. mdpi.com

Table 2: Comparison of Experimental and Expected Theoretical Spectroscopic Data for this compound

| Spectroscopic Technique | Functional Group | Experimental Value | Expected DFT-Predicted Value |

|---|---|---|---|

| IR Spectroscopy | C≡N Stretch | ~2247 cm⁻¹ | Correlates closely with experimental |

| O-H Stretch | ~3428 cm⁻¹ | Correlates closely with experimental | |

| ¹H-NMR Spectroscopy | Aromatic (C₆H₅) | δ 7.34–7.44 ppm | Correlates closely with experimental |

| Methine (CH-OH) | δ 4.01 ppm | Correlates closely with experimental | |

| Methylene (CH₂CN) | δ 3.90–3.98 ppm | Correlates closely with experimental |

Molecular Modeling and Docking Simulations

Molecular modeling techniques, particularly docking simulations, are employed to predict how a molecule like this compound might interact with biological macromolecules, such as proteins or enzymes. This is especially relevant given its role as a key intermediate in the synthesis of pharmaceuticals like fluoxetine (B1211875) and atomoxetine.

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to another to form a stable complex. nih.gov The simulation calculates a scoring function, often representing the free energy of binding, to estimate the binding affinity between the ligand (this compound) and the target protein. nih.gov

Docking studies can elucidate the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. The hydroxyl and nitrile groups of this compound are pivotal in forming such interactions, influencing its binding affinity and specificity. For instance, the hydroxyl group can act as a hydrogen bond donor or acceptor, while the nitrile group can also participate in hydrogen bonding. While specific docking studies on this compound itself are not widely documented, the methodology is frequently applied to its derivatives to understand their mechanism of action. nih.gov

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.com By partitioning the crystal electron density into molecular fragments, the Hirshfeld surface provides a visual representation of how neighboring molecules interact. The surface is colored based on intermolecular contact distances, with red spots indicating close contacts, such as hydrogen bonds. nih.gov

Table 3: Representative Hirshfeld Surface Interaction Percentages for a Structurally Similar Compound Data from 3-(3-hydroxyphenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one hemihydrate, illustrating the types of interactions quantifiable for this compound. nih.gov

| Interaction Type | Percentage Contribution |

|---|---|

| H···H | 40.9% |

| H···C/C···H | 32.4% |

| H···O/O···H | 19.4% |

| H···N/N···H | 2.0% |

Stereochemical Predictions and Conformational Analysis

This compound is a chiral molecule, and its stereochemistry plays a critical role in its biological activity and its utility as a synthetic intermediate. Computational methods are invaluable for predicting the most stable three-dimensional structures (conformations) and the relative stabilities of its different stereoisomers ((R) and (S)-enantiomers).

Furthermore, computational modeling using DFT can predict the transition-state geometries for reactions involving this compound. This is particularly important for understanding and designing stereoselective syntheses, where achieving high enantiomeric excess is crucial for pharmaceutical applications. By modeling the energy barriers for the formation of different stereoisomers, reaction conditions can be optimized to favor the desired product.

Applications and Advanced Research Directions of 3 Hydroxy 2 Phenylpropanenitrile

Utilization as a Chiral Intermediate in Pharmaceutical Development

The chirality of 3-hydroxy-2-phenylpropanenitrile is a critical feature for its use in the pharmaceutical industry. nih.gov The production of single-enantiomer drug intermediates is increasingly important for the safety and efficacy of many therapeutic agents. researchgate.net Biocatalytic processes are often employed to synthesize specific chiral forms of these intermediates with high selectivity. nih.govresearchgate.net

This compound, particularly its chiral enantiomers, serves as a key intermediate in the synthesis of major antidepressant drugs that target neurotransmitter systems.

Fluoxetine (B1211875): The (S)-enantiomer of 3-hydroxy-3-phenylpropanenitrile (B18844) is a crucial precursor for synthesizing (S)-Fluoxetine. The synthesis pathway involves the transformation of this intermediate into N-methyl-3-hydroxy-3-phenylpropylamine, which is then etherified to produce the final fluoxetine molecule. chemicalbook.comgoogle.comgoogle.com Fluoxetine is a selective serotonin (B10506) reuptake inhibitor (SSRI), and its mechanism involves altering the presynaptic serotonin transporter to increase the availability of serotonin in the synapse. psu.edu

Atomoxetine: The (R)-enantiomer, (R)-3-Hydroxy-3-phenylpropanenitrile, is an important building block for the synthesis of (R)-Atomoxetine, a medication used for treating Attention Deficit Hyperactivity Disorder (ADHD). chemicalbook.com The synthesis involves converting the intermediate into (3R)-N-methyl-3-hydroxy-3-phenylpropylamine, which then undergoes an Ullmann-type reaction to form the core structure of atomoxetine. chemicalbook.comnewdrugapprovals.orggoogle.comgoogle.com Atomoxetine functions as a selective norepinephrine (B1679862) reuptake inhibitor.

| Drug | Target Chiral Intermediate | Therapeutic Class | Mechanism of Action |

| Fluoxetine | (S)-3-Hydroxy-3-phenylpropanenitrile | Antidepressant (SSRI) | Selective Serotonin Reuptake Inhibitor chemicalbook.compsu.edu |

| Atomoxetine | (R)-3-Hydroxy-3-phenylpropanenitrile | ADHD Treatment (NRI) | Selective Norepinephrine Reuptake Inhibitor |

The structural framework of this compound is a valuable scaffold for creating a variety of other biologically active molecules. Its functional groups allow for diverse chemical transformations, making it a useful building block in medicinal chemistry. Research has shown that related structures, such as 3-Hydroxy-2-phenyl-4(1H)-quinolinones, exhibit promising biological activities, including potential anticancer and immunosuppressive properties. nih.gov These quinolinones have been studied as inhibitors of enzymes like topoisomerase and gyrase. nih.gov The versatility of the core structure allows for modifications that can lead to the development of compounds with a wide range of therapeutic applications, including the synthesis of complex molecules for various pharmaceutical uses. nih.gov

Advanced research is exploring the potential of scaffolds related to this compound in the development of novel antiviral agents. Human Immunodeficiency Virus (HIV) relies on key enzymes like integrase (IN) and reverse transcriptase (RT) for replication, making them prime targets for antiviral drugs. nih.govnih.gov

Dual-Action Inhibitors: Novel conjugates, such as those linking 3-hydroxy-3-phenylpropanoate esters with azidothymidine (AZT), have been synthesized and investigated as potential dual-action inhibitors of both HIV-1 integrase and reverse transcriptase. nih.gov

Scaffold for New Inhibitors: While not the exact compound, structurally similar scaffolds like 3-hydroxypyrimidine-2,4-diones are being validated as a basis for new HIV integrase inhibitors. nih.gov These compounds are designed to chelate metal ions in the enzyme's active site, a common mechanism for integrase inhibitors. nih.gov This line of research highlights the potential of the core chemical motif found in this compound for designing new classes of antiretroviral drugs, which are crucial for combating drug resistance. nih.govnih.gov

Role in Agrochemical and Fine Chemical Synthesis

Beyond pharmaceuticals, this compound is utilized as an intermediate in the broader chemical industry. Its reactivity makes it a valuable component in the production of fine chemicals and specialty materials. The hydroxyl and nitrile groups can undergo various transformations, allowing it to serve as a building block for more complex molecules, including those used in agrochemical synthesis.

Research on Biological Activity and Pharmacological Mechanisms (Excluding Dosage/Administration)

The intrinsic chemical properties of this compound and its derivatives are the basis for their pharmacological effects. The hydroxyl and nitrile groups are key to its interactions with biological targets, such as enzymes and receptors.

The role of this compound as a precursor to potent antidepressants is directly linked to its ability to form structures that interact with key neurotransmitter systems.

Serotonin System: As the chiral intermediate for Fluoxetine, its structure is fundamental to the resulting drug's ability to selectively inhibit serotonin reuptake. psu.edu Preliminary studies have also suggested that the compound itself may possess serotonin reuptake inhibition properties. Research into related 3-aryloxy-3-phenylpropanamines has focused on designing molecules that bind to the serotonin transporter, reinforcing the importance of this chemical backbone in modulating the serotonergic system. researchgate.net

Norepinephrine System: Similarly, its role as the precursor to Atomoxetine demonstrates its structural relevance for targeting the norepinephrine transporter. The specific stereochemistry of the (R)-enantiomer is crucial for the high selectivity and efficacy of Atomoxetine in regulating norepinephrine levels.

This targeted modulation of serotonin and norepinephrine pathways is central to the therapeutic effects of the pharmaceuticals derived from this versatile chiral intermediate.

Enzyme Interactions and Influence on Metabolic Pathways

This compound is recognized for its engagement in various biochemical processes, primarily through its interaction with enzymes. The presence of both a hydroxyl (-OH) and a nitrile (-C≡N) group allows it to act as a substrate or an inhibitor in specific enzyme-catalyzed reactions, thereby influencing metabolic pathways. Research indicates that the compound's functional groups are pivotal in forming bonds with target molecules, which can modulate the biological activities of enzymes.

The molecule's structure facilitates interactions such as hydrogen bonding via the hydroxyl group and potential covalent bond formation, which can alter an enzyme's binding affinity and specificity. This interaction with various enzymes can affect their kinetics and mechanisms, making it a useful tool for studying metabolic pathways. For instance, its structural characteristics have led to investigations into its potential as a tyrosinase inhibitor, an enzyme crucial in hyperpigmentation disorders. Furthermore, related compounds are known to influence neurotransmitter levels, particularly serotonin and norepinephrine, by interacting with key enzymes and proteins in their respective pathways, highlighting the potential for this class of molecules to modulate significant biological functions. The metabolic hydroxylation of related drug molecules is a key step that often increases polarity, facilitating elimination and sometimes leading to deactivation of metabolites through processes like glucuronide conjugation. nih.gov

Stereochemical Determinants of Biological Efficacy and Specificity

The biological activity of this compound is profoundly influenced by its stereochemistry. As a chiral compound, it exists as different enantiomers, and their interactions with biological systems are often highly specific. The (R)-enantiomer, for example, is a notable chiral intermediate in the synthesis of important pharmaceuticals, including antidepressants. Its efficacy and specificity in interacting with enzymes and receptors are critically dependent on its three-dimensional arrangement.

This stereoselectivity is a common principle in pharmacology and biochemistry. Research on other chiral molecules demonstrates that different isomers can have vastly different biological activities. mdpi.com Often, only one specific isomer (e.g., the natural (5S, αS) isomer in the case of 3-Br-acivicin) shows significant potency, which can be attributed to stereoselective uptake by cells or specific binding orientations at the target site. mdpi.com Enzymatic kinetic resolution using lipases has proven effective in separating enantiomers of related cyanohydrins with high enantiomeric excess (>99%), a critical process for pharmaceutical applications where a specific stereoisomer is required for therapeutic effect. This underscores that the spatial orientation of the hydroxyl and phenyl groups relative to the nitrile is a key determinant of the compound's biological function and efficacy.

In Vitro Studies on Antimicrobial and Anticancer Activities of Related Nitriles

While direct studies on this compound are specific, the broader class of nitrile-containing compounds and related structures has been evaluated for biological activities, including antimicrobial and anticancer potential. The nitrile group is an important functional moiety in numerous pharmaceuticals and is known to enhance binding affinity to protein targets through interactions like hydrogen bonding. nih.gov

In vitro studies have demonstrated that various nitrile-containing compounds and antimicrobial peptides exhibit cytotoxic effects against cancer cell lines and inhibitory action against microbial pathogens. For example, the antimicrobial peptide Nisin Z has shown selective toxicity towards cancer cells and has the potential to prevent metastasis. researchgate.net Similarly, encapsulation of the peptide NRC-07 in chitosan (B1678972) nanoparticles enhanced its antibacterial and selective anticancer activities in vitro. nih.gov Ionic liquids (ILs) containing cyano-based anions have also been tested, showing cytotoxic activity against both normal and cancer cell lines, with the effect depending on the specific structure of the anion and cation. acs.org The mechanism of antimicrobial action for nanoparticles, which can be stabilized by nitrile-containing compounds, is thought to involve disruption of the cell membrane and respiratory functions. nih.gov

Below is a table summarizing the findings from in vitro studies on related compounds.

| Compound/System | Target Organism/Cell Line | Observed Effect | Reference |

| Nisin Z (Antimicrobial Peptide) | Cancer Cells / Bacteria | Selective toxicity, potential to prevent metastasis and proliferation. | researchgate.net |

| NRC-07 in Chitosan Nanoparticles | Pseudomonas aeruginosa / Breast Cancer Cells | Enhanced antibacterial and selective cytotoxic activity compared to the free peptide. | nih.gov |

| Imidazolium Ionic Liquids with Cyano-based Anions | Normal (MRC-5) and Cancer Cell Lines | Cytotoxic activity, with IC50 values dependent on the specific IL structure. | acs.org |

| Silver Nanoparticles | P. aeruginosa, E. coli, S. aureus | Broad-spectrum antimicrobial activity, with the highest activity against P. aeruginosa. | nih.gov |

DNA Binding Studies with Associated Complexes

Nitrile-containing ligands, such as derivatives of this compound, can be incorporated into metal complexes that exhibit significant interactions with DNA. These studies are crucial for understanding the mechanisms of potential anticancer drugs, many of which target DNA. The interaction of metal complexes with calf-thymus DNA (CT-DNA) is often investigated using electronic absorption titration and cyclic voltammetry. cibtech.org

Research on copper and ruthenium complexes containing nitrile or cyano groups reveals that they can bind to DNA through various modes, including non-intercalative (e.g., groove binding, electrostatic interactions) and intercalative modes. cibtech.orgmdpi.com The intercalative mode involves the stacking of an aromatic part of the complex between the DNA base pairs. mdpi.com The strength of this interaction is quantified by the intrinsic binding constant (Kb). For instance, a cationic nitrosyl ruthenium complex was found to have a Kb value of (2.4 ± 0.2) × 105 M−1, indicating a strong interaction with DNA. mdpi.com Similarly, other metal complexes with related ligands have shown binding constants in the range of 104 to 105 L·mol−1. europeanreview.org The nitrile group itself can participate in non-covalent interactions, such as antiparallel CN⋯CN interactions, which can help stabilize the supramolecular structure of these complexes. researchgate.net

The table below presents data from DNA binding studies of relevant metal complexes.

| Complex | DNA Type | Binding Constant (Kb) / Dynamic Constant (KD) | Proposed Interaction Mode | Reference |

| bis(1-amidino-O-ethylurea)copper(II)bromide | CT-DNA | Not specified | Non-intercalative | cibtech.org |

| [RuNOTSP]+ | CT-DNA | Kb = (2.4 ± 0.2) × 105 M−1; KD = (3.3 ± 0.3) × 104 M−1 | Intercalative (stacking of aromatic rings) | mdpi.com |

| [Ni(HL1)2] and [Cu(HL1)2] | CT-DNA | Kb ~ 104–105 L·mol−1 | Intercalation and hydrogen bonding | europeanreview.org |

Precursor for the Synthesis of Complex Molecular Architectures

This compound is a valuable building block in organic synthesis, particularly due to its classification as a Morita-Baylis-Hillman (MBH) adduct. nih.gov These adducts are polyfunctionalized molecules that serve as versatile starting materials for creating a wide array of complex organic compounds. nih.govrsc.org

Formation of Polyfunctional Delta-Diketones and Heterocyclic Compounds

The unique arrangement of functional groups in this compound and related Baylis-Hillman adducts allows for their transformation into more complex structures. For instance, Baylis-Hillman adducts can be converted into functionalized researchgate.netresearchgate.netresearchgate.net-propellone bislactone derivatives. researchgate.net This synthesis proceeds through a bis-alkylation of cyclic 1,3-diketones followed by a bis-lactonization process. researchgate.net Propellanes are intricate tricyclic compounds with potential biological activities. researchgate.net Furthermore, the reactivity of MBH adducts is harnessed in the synthesis of various heterocyclic systems, which are predominant scaffolds in many natural products and pharmaceuticals. rsc.org

Generation of Multifunctional Molecules via Baylis-Hillman Adducts

The Morita-Baylis-Hillman reaction is a powerful carbon-carbon bond-forming method that produces multifunctional adducts under mild conditions with high atom economy. nih.gov this compound is an archetypal example of such an adduct. These molecules are prized in synthetic chemistry because their multiple functional groups (hydroxyl, nitrile, and an activated double bond precursor) can be selectively manipulated.

This versatility allows MBH adducts to be precursors for a diverse range of molecules. nih.gov They have been used to synthesize compounds with a wide spectrum of biological activities, including anticancer, antifungal, and anti-inflammatory properties. nih.govresearchgate.net Lewis base-promoted annulation reactions using MBH adduct derivatives are a key strategy for constructing functionalized carbocycles and heterocycles with high efficiency. rsc.org The inherent reactivity of these adducts makes them ideal starting points for developing novel drug candidates and other functionally complex molecules. nih.gov

Q & A

Q. What are the optimized synthetic routes for 3-hydroxy-2-phenylpropanenitrile, and how do reaction conditions influence yield?

- Methodological Answer : Condensation reactions involving aromatic aldehydes and nitrile precursors (e.g., 4-thiazolidinone derivatives) are commonly employed. For example, Hanna et al. demonstrated that using catalysts like triethylamine in ethanol under reflux (60–80°C) improves yields of structurally analogous nitriles . Solvent polarity and temperature must be optimized to avoid side products, as seen in studies on 2-(4-nitrophenyl)-3-hydroxypropenal synthesis, where acetone promoted selective enal formation .

Q. How can spectroscopic and crystallographic methods validate the structural configuration of this compound?

- Methodological Answer :

- Spectroscopy : Use -NMR to confirm the hydroxyl proton (~5.0–6.0 ppm) and nitrile group (absence of a proton signal). IR spectroscopy can verify the -C≡N stretch (~2240 cm) .

- Crystallography : Single-crystal X-ray diffraction (as applied by Kenawi et al. for analogous nitriles) resolves stereochemistry. For example, antiperiplanar conformations were confirmed for 3-oxo-2-(phenylhydrazono)propanenitrile derivatives using this method .

Q. What in vitro assays are suitable for preliminary screening of bioactivity in this compound?

- Methodological Answer :

- Lipid-Lowering Activity : Follow Shattat et al.’s protocol using Triton WR-1339-induced hyperlipidemic rat models to assess lipid profiles (total cholesterol, triglycerides) via enzymatic assays .

- Antioxidant Screening : Employ DPPH radical scavenging assays or APF/HPF fluorescent probes to detect hydroxyl radical quenching, as described in Combi-Blocks’ safety data sheets for phenolic derivatives .

Advanced Research Questions

Q. How can researchers address contradictory data in existing studies on this compound’s pharmacological effects?